molecular formula C8H5NO3 B1343846 Furo[2,3-c]pyridine-5-carboxylic acid CAS No. 478148-62-8

Furo[2,3-c]pyridine-5-carboxylic acid

Cat. No. B1343846
M. Wt: 163.13 g/mol
InChI Key: BEVAEUJOJMQCIU-UHFFFAOYSA-N
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Description

“Furo[2,3-c]pyridine-5-carboxylic acid” is a chemical compound with the empirical formula C7H5NO . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the pyridone was aromatized with phosphorus oxychloride, then reduced with zinc in acetic acid to give a related compound, which by hydrolysis gave the corresponding carboxylic acid .

Scientific Research Applications

1. Photodynamic Ablation of Gram-Positive Bacteria

  • Application Summary : Furo[2,3-c]pyridine-5-carboxylic acid is used in the construction of an AIE-active photosensitizer, named LIQ-TF, which is used for specific imaging and photodynamic ablation of Gram-positive bacteria .
  • Methods of Application : An Rh-catalyzed tandem reaction is performed to construct LIQ-TF . It shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
  • Results : LIQ-TF could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

2. Synthesis of Heteropentalenes

  • Application Summary : Furo[2,3-c]pyridine-5-carboxylic acid is used in the Hemetsberger–Knittel protocol for the synthesis of heteropentalenes .
  • Methods of Application : The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .
  • Results : This method is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulphur and selen heteroatoms containing structural analogues and bis pyrroles .

3. Blood Glucose Reduction

  • Application Summary : Compounds containing Furo[2,3-c]pyridine-5-carboxylic acid have shown efficacy in reducing blood glucose levels .
  • Methods of Application : These compounds may be administered as part of a treatment regimen for disorders involving elevated plasma blood glucose .
  • Results : The reduction of blood glucose can be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Synthesis of Organic Compounds

  • Application Summary : Furo[2,3-c]pyridine-5-carboxylic acid is used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it involves reactions such as nucleophilic substitution, Knoevenagel condensation, and intramolecular cyclocondensation .
  • Results : The results can vary depending on the target compound. In general, the use of Furo[2,3-c]pyridine-5-carboxylic acid can lead to the synthesis of a wide range of organic compounds .

properties

IUPAC Name

furo[2,3-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVAEUJOJMQCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621965
Record name Furo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-5-carboxylic acid

CAS RN

478148-62-8
Record name Furo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a novel agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR), has been …
Number of citations: 232 pubs.acs.org
DP Walker, BA Acker, E Jon Jacobsen… - Journal of …, 2008 - Wiley Online Library
Three new azabicyclic amines, namely exo‐3‐amino‐1‐azabicyclo[3.2.1]octane, 3‐amino‐1‐azabicyclo‐[3.2.2]nonane and exo‐6‐amino‐8‐azabicyclo[3.2.1]octane, have been …
Number of citations: 9 onlinelibrary.wiley.com
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com

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